(1-Ethyl-1H-imidazol-5-yl)methanol
Overview
Description
(1-Ethyl-1H-imidazol-5-yl)methanol is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, are key components to functional molecules used in a variety of applications . They have been deployed in traditional applications in pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
It’s known that the compound is a solid and its molecular weight is 12616 .
Result of Action
Imidazole derivatives are known to have a broad range of chemical and biological properties .
Action Environment
It’s known that the compound should be stored in a cool place and the container should be tightly closed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-imidazol-5-yl)methanol can be achieved through several methods. One common approach involves the reaction of 1-ethylimidazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the imidazole nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the desired product.
Another method involves the use of Grignard reagents. For example, 1-ethylimidazole can be reacted with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: (1-Ethyl-1H-imidazol-5-yl)carboxylic acid.
Reduction: (1-Ethyl-1H-imidazol-5-yl)methane.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
(1-Ethyl-1H-imidazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of functional materials, such as catalysts and dyes for solar cells.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-imidazol-5-yl)methanol
- (1-Propyl-1H-imidazol-5-yl)methanol
- (1-Butyl-1H-imidazol-5-yl)methanol
Uniqueness
(1-Ethyl-1H-imidazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(3-ethylimidazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-8-5-7-3-6(8)4-9/h3,5,9H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNCAMZAPFINSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629363 | |
Record name | (1-Ethyl-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215872-62-1 | |
Record name | 1-Ethyl-1H-imidazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215872-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Ethyl-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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